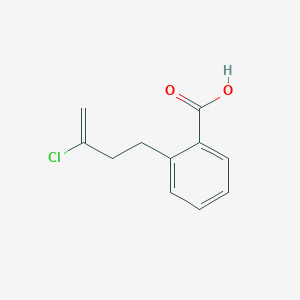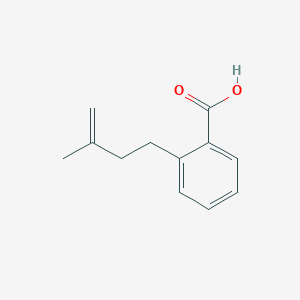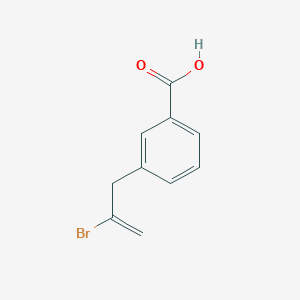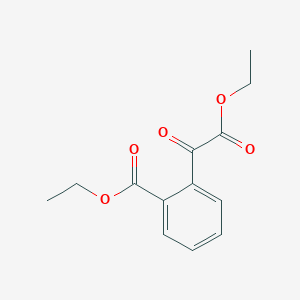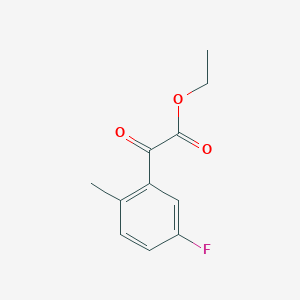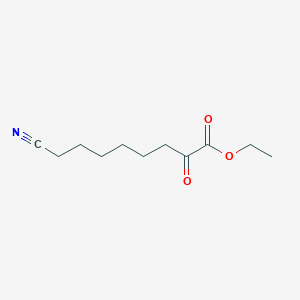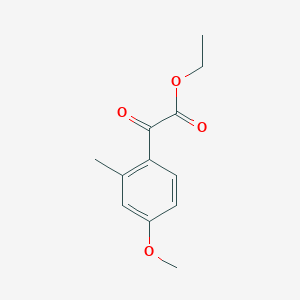
Ethyl 4-methoxy-2-methylbenzoylformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methoxy-2-methylbenzoylformate, also known as ethyl (4-methoxy-2-methylphenyl) (oxo)acetate, is a chemical compound .
Molecular Structure Analysis
The molecular formula of Ethyl 4-methoxy-2-methylbenzoylformate is C12H14O4 . The InChI code is 1S/C12H14O4/c1-4-16-12(14)11(13)10-6-5-9(15-3)7-8(10)2/h5-7H,4H2,1-3H3 . The molecular weight is 222.24 g/mol .Physical And Chemical Properties Analysis
Ethyl 4-methoxy-2-methylbenzoylformate is a solid . It has a molecular weight of 222.24 g/mol . The compound has a topological polar surface area of 52.6 Ų . It has a complexity of 262 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Ethyl 4-methoxy-2-methylbenzoylformate is involved in various synthesis processes. For example, Zhu Jin-tao (2011) describes its use in the preparation of 4-methoxyphenylacetic acid via the Friedel-Crafts reaction, followed by a Wolff-Kishner-Huang reduction, showcasing its utility in complex organic syntheses (Zhu Jin-tao, 2011).
Antimicrobial and Antioxidant Properties
Ethyl 4-methoxy-2-methylbenzoylformate derivatives demonstrate significant antimicrobial and antioxidant properties. Raghavendra et al. (2016) synthesized various compounds including ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, which exhibited excellent antibacterial and antifungal activities, alongside profound antioxidant potential (Raghavendra et al., 2016).
Biological Activities
The compound has been explored for its potential in biological applications. For instance, Tatipamula and Vedula (2019) reported that semi-synthetic derivatives of ethyl 4-methoxy-2-methylbenzoylformate showed activity against bacterial and fungal strains, with some compounds exhibiting significant antimycobacterial activity (Tatipamula & Vedula, 2019).
Application in Drug Synthesis
This compound is also crucial in the synthesis of drug intermediates. Wang Yu (2008) described its role in the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, highlighting its significance in pharmaceutical manufacturing (Wang Yu, 2008).
Propiedades
IUPAC Name |
ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-16-12(14)11(13)10-6-5-9(15-3)7-8(10)2/h5-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFGHBVLYGHKCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methoxy-2-methylbenzoylformate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

